molecular formula C16H32O3 B8223206 4-Hydroxyhexadecanoic acid CAS No. 86233-85-4

4-Hydroxyhexadecanoic acid

Cat. No. B8223206
CAS RN: 86233-85-4
M. Wt: 272.42 g/mol
InChI Key: SPZURESODGZJAL-UHFFFAOYSA-N
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Description

4-Hydroxyhexadecanoic acid is a useful research compound. Its molecular formula is C16H32O3 and its molecular weight is 272.42 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxyhexadecanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxyhexadecanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Biosynthesis of Value-Added Bioproducts 4-Hydroxybenzoic acid (4-HBA), closely related to 4-Hydroxyhexadecanoic acid, has shown potential as a versatile intermediate for producing value-added bioproducts with applications in food, cosmetics, pharmacy, and more. Recent advances in biosynthetic techniques, particularly through synthetic biology and metabolic engineering, have enabled the efficient biosynthesis of 4-HBA, which can be used as a starting feedstock for a variety of industrially pertinent compounds like resveratrol, muconic acid, gastrodin, xiamenmycin, and vanillyl alcohol (Wang et al., 2018).

  • Role in Membrane Disorders and Oxidative Stress The study of ethanolamine phospholipid adducts with hydroxy-alkenals provides insights into the role of compounds like 4-Hydroxyhexadecanoic acid in cellular systems. These adducts, formed in response to oxidative stress, have been characterized and evaluated, suggesting their potential as specific markers of membrane disorders occurring in pathophysiological states associated with oxidative stress (Bacot et al., 2007).

  • Biomanufacturing from Renewable Resources The metabolic engineering of Escherichia coli for 4-HMA production, a compound related to 4-Hydroxyhexadecanoic acid, represents a significant development in biomanufacturing. This engineered strain efficiently co-ferments glucose and xylose, demonstrating a promising route for producing 4-HMA from lignocellulosic biomass, highlighting the potential for similar applications with 4-Hydroxyhexadecanoic acid (Fei-Fei et al., 2016).

  • Production of Bioplastics and Biochemicals 4-Hydroxybutyric acid (4-HB), a compound similar to 4-Hydroxyhexadecanoic acid, serves as a key platform chemical for industrial applications like bioplastics production. Research on Methylosinus trichosporium OB3b demonstrates the potential of using methane as a carbon source for synthesizing polyhydroxyalkanoates and their monomers, including compounds similar to 4-Hydroxyhexadecanoic acid (Nguyen & Lee, 2021).

  • Applications in Antimicrobial and CNS Research Compounds derived from 11-hydroxyhexadecanoic acid, structurally related to 4-Hydroxyhexadecanoic acid, have shown antimycobacterial activity and effects on the central nervous system in research studies. These findings highlight the potential biomedical applications of hydroxyhexadecanoic acid derivatives in treating infections and modulating CNS activity (León‐Rivera et al., 2008).

  • Role in Lipid Peroxidation and Human Health Studies on lipid peroxidation markers have identified compounds like 4-Hydroxyhexadecanoic acid as products of fatty acid hydroperoxides. These compounds can serve as specific markers of lipid peroxidation, aiding in the understanding of cellular oxidative stress and its impact on human health (Guichardant et al., 2004).

  • Identification in Bacterial Biosynthetic Pathways Research on various aerobic Gram-negative bacteria utilizing 4-Hydroxyhexanoic acid as a carbon source for growth and synthesis of polyhydroxyalkanoic acids (PHA) sheds light on the potential of 4-Hydroxyhexadecanoic acid in bacterial biosynthetic pathways. These findings open up possibilities for its application in the production of biodegradable polymers (Valentin et al., 2004).

properties

IUPAC Name

4-hydroxyhexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-8-9-10-11-12-15(17)13-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPZURESODGZJAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC(CCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001311208
Record name 4-Hydroxyhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxyhexadecanoic acid

CAS RN

86233-85-4
Record name 4-Hydroxyhexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86233-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Hydroxyhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001311208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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